3-苯甲酰噻吩

描述

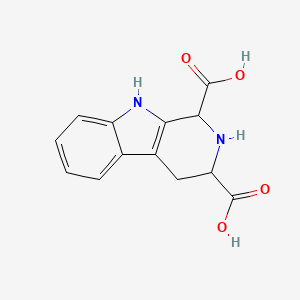

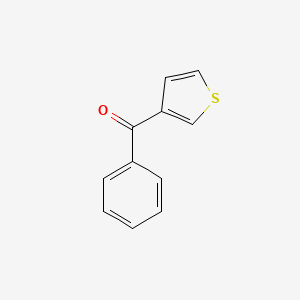

3-Benzoylthiophene is a chemical compound that belongs to the family of benzothiophenes, which are heterocyclic constituents of important molecules relevant to various fields, including medicine and materials science. These compounds are characterized by a fused benzene and thiophene ring system, with the benzoyl group attached at the third position of the thiophene ring. The presence of the benzoyl group can significantly influence the electronic properties and reactivity of the thiophene ring, making 3-benzoylthiophene an interesting target for synthesis and study in various applications, such as organic semiconductors and pharmaceuticals .

Synthesis Analysis

The synthesis of benzothiophene derivatives, including 3-benzoylthiophene, has been explored through various methods. One approach involves the regioselective functionalization of benzothiophenes, where the C3 position is targeted for the introduction of different substituents, including benzoyl groups. This can be achieved using benzothiophene S-oxides as precursors, which allow for the direct conversion of carbon-hydrogen bonds into carbon-carbon bonds under metal-free and mild conditions . Another method includes the palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes to form benzo[b]thiophenes, which can be further functionalized to introduce the benzoyl group at the desired position . Additionally, ortho-lithiation-halocyclization strategies have been employed to synthesize halogenated benzothiophenes that can be further functionalized to obtain 3-benzoylthiophene derivatives .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives, including those similar to 3-benzoylthiophene, has been characterized by single-crystal X-ray analysis. These compounds typically exhibit planar molecular structures, which are important for their electronic properties and their potential use in organic electronics. The planarity of the molecule can facilitate strong intermolecular interactions and close packing in the solid state, which is beneficial for charge transport in organic semiconductors .

Chemical Reactions Analysis

Benzothiophenes, including 3-benzoylthiophene derivatives, can undergo various chemical reactions that are useful for further functionalization or for the synthesis of complex molecules. For instance, the palladium-catalyzed intramolecular arene-alkene coupling has been used to synthesize substituted benzo[b]thiophenes, which can be a step towards the synthesis of 3-benzoylthiophene derivatives . Additionally, the synthesis of 2-aryl-3-substituted benzo[b]thiophenes has been reported using aromatic nucleophilic substitution reactions and Heck-type coupling, which could be adapted for the synthesis of 3-benzoylthiophene .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. The planarity and conjugation within the benzothiophene core contribute to their electronic properties, which are crucial for applications in organic electronics. For example, benzothiophene derivatives have been tested as molecular semiconductors in organic field-effect transistors (OFETs), showing high field-effect mobility and good on/off current ratios . The physicochemical properties of these compounds, such as redox potentials and absorption spectra, can be studied using cyclic voltammetry (CV) and UV-vis spectroscopy, providing insights into their electronic structure and potential use in optoelectronic devices .

科学研究应用

腺苷 A1 受体的变构调节

3-苯甲酰噻吩衍生物,特别是 2-氨基-3-苯甲酰噻吩 (2A3BT),已被确定为腺苷 A1 受体的潜在变构增强剂和调节剂。这些化合物在可能受益于增强 A1 受体激活的疾病相关疗法中显示出前景。2A3BT 的不同衍生物对受体表现出不同的影响,证明了结构变化对生物活性的细微影响 (Valant 等,2012) (Aurelio 等,2009) (Aurelio 等,2010)。

光化学反应性

3-苯甲酰噻吩表现出显着的光化学反应性,可用于各种化学过程。这包括它在特定反应中的行为,例如苯酚猝灭 2-苯甲酰噻吩 π,π* 三重态,展示了有趣的光物理性质。这种反应性受溶剂环境和取代基的存在的影响,它们可以延缓或加速反应速率 (Galian 等,2007) (Arnold & Hadjiantoniou, 1975)。

增强激动剂结合和受体调节

已证明 2-氨基-3-苯甲酰噻吩可增强 A1 腺苷受体的激动剂结合,使受体稳定在对激动剂配体的高亲和力状态。这种现象为探索针对 A1 腺苷受体的新的治疗剂开辟了途径,可能对缺血等疾病有用 (Bruns & Fergus, 1990) (Kollias-Baker 等,1994)。

安全和危害

属性

IUPAC Name |

phenyl(thiophen-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOJGEQZTCYQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289991 | |

| Record name | 3-BENZOYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoylthiophene | |

CAS RN |

6453-99-2 | |

| Record name | Phenyl-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6453-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66006 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006453992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6453-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-BENZOYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1295517.png)